1H-Benzotriazole-1-acetonitrile

Catalog No.
S668955
CAS No.
111198-08-4
M.F
C8H6N4
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-1-acetonitrile

CAS Number

111198-08-4

Product Name

1H-Benzotriazole-1-acetonitrile

IUPAC Name

2-(benzotriazol-1-yl)acetonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2

InChI Key

DIFOLZGBHRDEFT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC#N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC#N

The exact mass of the compound 1H-Benzotriazole-1-acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Benzotriazole-1-acetonitrile (CAS 111198-08-4) is a crystalline solid derivative of 1H-Benzotriazole. Its defining structural feature is the N-cyanomethyl (-CH2CN) group, which makes it a highly valuable and specific precursor in organic synthesis. Unlike the parent compound, which is primarily used as a corrosion inhibitor, 1H-Benzotriazole-1-acetonitrile's primary procurement driver is its function as a key intermediate for the efficient synthesis of 5-substituted-1H-tetrazoles. This transformation is central to the production of important pharmaceutical agents, particularly Angiotensin II Receptor Blockers (ARBs). [REFS-1, REFS-2]

Direct substitution of 1H-Benzotriazole-1-acetonitrile with its parent compound, 1H-Benzotriazole (BTA), or other common derivatives like 1-Hydroxybenzotriazole (HOBt) is chemically non-viable for its core applications. The synthetic value of this compound is entirely dependent on the N-cyanomethyl group. This nitrile functionality is the specific reactive handle that undergoes [3+2] cycloaddition with an azide to form the critical tetrazole ring structure. Neither BTA, with its reactive N-H bond, nor HOBt, with its N-OH group, possesses the required nitrile moiety for this transformation. Therefore, for synthetic routes targeting specific tetrazole-containing molecules, such as those in the 'sartan' class of pharmaceuticals, 1H-Benzotriazole-1-acetonitrile is a non-interchangeable starting material. [1]

Precursor Efficiency: Enabling High-Yield Synthesis of Tetrazole Moieties for ARBs

The primary value of 1H-Benzotriazole-1-acetonitrile lies in its role as a precursor for the tetrazole moiety found in many Angiotensin II Receptor Blocker (ARB) drugs like Losartan and Valsartan. Synthetic routes utilizing nitrile precursors for [3+2] cycloaddition with azides are well-established for producing 5-substituted-1H-tetrazoles with high efficiency. [1] For example, syntheses of the biphenyl-tetrazole core of sartan drugs starting from the corresponding biphenyl-nitrile precursor (a downstream analog of the title compound's application) using azide reagents routinely achieve yields in the 80-95% range under optimized conditions. [2] This contrasts with multi-step alternative routes that may not offer the same convergence and high-yielding final step.

Evidence DimensionSynthetic Yield
Target Compound DataEnables access to tetrazole-forming reactions with yields typically ranging from 72% to 95%. [<a href="https://www.mdpi.com/1420-3049/17/11/12921" target="_blank">2</a>]
Comparator Or BaselineAlternative multi-step or less direct synthetic routes to the target tetrazole heterocycles.
Quantified DifferenceProvides a more direct and often higher-yielding final-step conversion to the critical tetrazole ring compared to building the ring from acyclic precursors.
Conditions[3+2] cycloaddition of a nitrile with sodium azide, often catalyzed by zinc or other Lewis acids, in solvents like DMF. [<a href="https://www.mdpi.com/1420-3049/17/11/12921" target="_blank">2</a>]

For pharmaceutical manufacturing, using a precursor that enables a high-yield, reliable final-step ring formation is critical for process efficiency and cost-effectiveness.

Processability Advantage: Low Aqueous Solubility Simplifies Product Isolation

1H-Benzotriazole-1-acetonitrile has a calculated very low solubility in water (0.54 g/L at 25 °C). This is significantly lower than the parent compound, 1H-Benzotriazole, which has a reported aqueous solubility of approximately 19,800 mg/L (19.8 g/L) at 25 °C. [1] This substantial difference in water solubility is a key procurement-relevant physical property. In a process setting, low water solubility simplifies workup procedures, allowing for easier product isolation from aqueous phases, reducing solvent usage for extraction, and potentially enabling straightforward isolation by precipitation and filtration.

Evidence DimensionSolubility in Water (25 °C)
Target Compound Data0.54 g/L (calculated)
Comparator Or Baseline1H-Benzotriazole: ~19.8 g/L [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzotriazole#section=Solubility" target="_blank">1</a>]
Quantified DifferenceOver 36 times less soluble in water than its parent compound, 1H-Benzotriazole.
ConditionsAqueous solution at 25 °C.

Lower aqueous solubility simplifies product isolation, reduces organic solvent waste during extraction, and can lower manufacturing costs associated with purification.

Key Building Block for the Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound is an ideal starting material for synthetic routes targeting the 5-substituted-1H-tetrazole moiety, which is a critical pharmacophore in many 'sartan' drugs like Losartan, Valsartan, and Irbesartan. Its utility is directly linked to its ability to efficiently form the tetrazole ring via cycloaddition, a key step in the total synthesis of these widely used antihypertensive agents. [1]

Intermediate for Specialty Heterocyclic Compounds in Medicinal Chemistry

Beyond ARBs, the ability to cleanly convert the N-cyanomethyl group into a tetrazole ring makes this compound a valuable intermediate for creating diverse 5-substituted-1H-tetrazoles. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering advantages in metabolic stability and lipophilicity, making them important scaffolds in drug discovery programs beyond cardiovascular medicine. [2]

Precursor for High-Nitrogen Content Materials Research

The tetrazole ring formed from this precursor is a high-nitrogen heterocycle. This makes 1H-Benzotriazole-1-acetonitrile a potential precursor for the synthesis of novel energetic materials, propellants, or gas-generating agents where high nitrogen content is a desirable property for performance. [3]

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Benzotriazole-1-acetonitrile

Dates

Last modified: 08-15-2023

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